molecular formula C7H14N2 B1373351 (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole CAS No. 877212-98-1

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole

Cat. No.: B1373351
CAS No.: 877212-98-1
M. Wt: 126.2 g/mol
InChI Key: PFZIWBWEHFZIMT-NKWVEPMBSA-N
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Description

“(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole” (CAS: 877212-98-1) is a bicyclic amine derivative featuring a fused pyrrolidine-pyrrolidine scaffold with a methyl substituent at the 1-position. Its stereochemistry (3aS,6aS) confers rigidity and specific spatial orientation, making it valuable in medicinal chemistry and catalysis. The compound is often used as a chiral building block for synthesizing pharmaceuticals, particularly in the development of kinase inhibitors and serotonin receptor modulators .

Properties

IUPAC Name

(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIWBWEHFZIMT-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877212-98-1
Record name rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multicomponent reactions (MCRs) that are efficient and environmentally friendly. These reactions typically use commercially available materials and catalysts, such as manganese complexes, to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparative Data Table

Property This compound (3aS,6aR)-tert-Butyl Boc Derivative (3aS,6aS)-Dihydrochloride Salt (3aS,6aR)-Furopyrrole Carboxylic Acid
Molecular Weight (g/mol) 138.21 248.30 215.13 169.18
Solubility Limited in water; soluble in DMSO, CH₂Cl₂ Soluble in THF, DMF Highly water-soluble Soluble in polar aprotic solvents
Stability Air-sensitive (free base) Acid-stable (Boc-protected) Hygroscopic Stable under anhydrous conditions
Primary Use Chiral ligand synthesis Peptide coupling Biological assays Polymer/MOF synthesis
Key Reference

Biological Activity

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is a bicyclic compound belonging to the pyrrole class of organic compounds. Its unique structural properties suggest potential applications in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hexahydropyrrolo framework that contributes to its biological activity. Its dihydrochloride form enhances solubility and stability in aqueous environments, making it suitable for various biological assays.

Property Description
Chemical Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
Structural Features Bicyclic structure with a nitrogen-containing heterocycle

The precise mechanism of action for this compound remains largely unexplored. However, compounds in the pyrrole class are known to interact with various biological targets through multiple mechanisms:

  • Receptor Binding: Potential interaction with neurotransmitter receptors.
  • Enzyme Inhibition: Possible inhibition or activation of key enzymes involved in metabolic pathways.
  • Biochemical Pathways: Involvement in diverse biochemical pathways due to structural similarities with other biologically active molecules.

Antimicrobial Properties

Initial studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria using standard bioassays.

Bacterial Strain Inhibition Zone (cm)
Escherichia coli2.5
Staphylococcus aureus3.0
Pseudomonas aeruginosa2.0

These results suggest its potential as an antibiotic candidate.

Neuropharmacological Effects

The structural similarity of this compound to known psychoactive compounds indicates potential neuropharmacological effects. Preliminary assessments suggest it may influence mood and cognitive functions by interacting with neurotransmitter systems.

Antioxidant Activity

Preliminary studies have shown that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This activity is crucial for developing therapeutic agents targeting conditions associated with oxidative damage.

Case Studies

Research has focused on the synthesis and biological evaluation of various pyrrole derivatives, including this compound. One study highlighted the synthesis of structurally similar compounds and their corresponding biological activities:

  • Study Reference: Mohamed et al. (2011) investigated new condensed pyrroles and their potential biological interests.
  • Findings: The synthesized compounds showed varying degrees of antimicrobial and antioxidant activities, reinforcing the potential of pyrrole derivatives in drug development.

Pharmacokinetics

Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound is limited. Understanding these properties is essential for assessing the bioavailability and therapeutic efficacy of the compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole?

  • Methodological Answer : The synthesis typically involves multi-step routes, including cyclization, functional group protection, and stereochemical control. For example, analogous hexahydropyrrolo derivatives are synthesized using reagents like N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) for amide bond formation, followed by hydrogenation to reduce double bonds and establish stereochemistry . Key steps include:

  • Protection : tert-Butyloxycarbonyl (Boc) groups are used to protect amine functionalities during intermediate steps .

  • Cyclization : THF or dichloromethane as solvents with catalysts like DMAP (dimethylaminopyridine) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Purification : Flash chromatography (e.g., CH₂Cl₂/MeOH 98:2) or recrystallization to isolate stereoisomers .

    • Example Table : Synthetic Conditions for Analogous Compounds
StepReagents/ConditionsYield (%)Reference
CyclizationEDCI, DMAP, THF, 48h33–65
HydrogenationH₂, Pd/C, MeOH76–95
DeprotectionKOH, EtOH, reflux76

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, particularly for resolving complex bicyclic structures . Complementary techniques include:

  • NMR Spectroscopy : NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity of protons in the bicyclic framework .
  • Optical Rotation : Comparison with known enantiomers to confirm relative configuration .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. For example, ESI-MS at m/z 309.9 has been used for related pyrrolo-pyridines .
  • 1H/13C NMR : Assignments of proton environments (e.g., δ 2.33 ppm for methyl groups in bicyclic systems) and carbon connectivity .
  • Infrared (IR) Spectroscopy : Detection of carbonyl stretches (e.g., 1700–1727 cm⁻¹ for amide/ester groups) .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallography and NMR data be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:

  • Temperature-Dependent NMR : To identify slow-exchange conformers .
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data .
  • Multi-Crystal Analysis : Collect X-ray data from multiple crystals to rule out packing artifacts .

Q. What strategies optimize yield in multi-step syntheses of stereochemically complex bicyclic amines?

  • Methodological Answer :

  • Protection-Deprotection : Use orthogonal protecting groups (e.g., Boc for amines, benzyl for alcohols) to minimize side reactions .
  • Catalytic Asymmetric Hydrogenation : Chiral catalysts (e.g., Rhodium with Josiphos ligands) to enhance enantiomeric excess .
  • Flow Chemistry : Continuous reactors to improve reaction control and reduce intermediate degradation .

Q. How can computational methods predict the biological activity of (3aS,6aS)-1-Methyl-hexahydropyrrolo derivatives?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes in biosynthesis pathways) .
  • QSAR Modeling : Quantitative Structure-Activity Relationship analysis using descriptors like logP, polar surface area, and H-bond donors .
  • Metabolic Stability Screening : In silico tools (e.g., SwissADME) to predict CYP450 metabolism and bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Solvent Screening : Test solvents like DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace signal origins .
  • Collaborative Validation : Cross-check data with independent labs or databases (e.g., Cambridge Structural Database for crystallographic comparisons) .

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